molecular formula C7H14ClNO B6213104 5-oxaspiro[3.4]octan-2-amine hydrochloride CAS No. 2728500-44-3

5-oxaspiro[3.4]octan-2-amine hydrochloride

Cat. No.: B6213104
CAS No.: 2728500-44-3
M. Wt: 163.6
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Description

5-Oxaspiro[34]octan-2-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxaspiro[3.4]octan-2-amine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Ring: The initial step involves the formation of the spirocyclic ring system. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Amine Group: The next step involves the introduction of the amine group at the 2-position of the spirocyclic ring. This can be done through reductive amination or other amination techniques.

    Formation of the Hydrochloride Salt: Finally, the amine compound is converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

5-Oxaspiro[3.4]octan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-oxaspiro[3.4]octan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.4]octan-7-amine hydrochloride: Similar in structure but with the amine group at a different position.

    Spiro[3.4]octane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.

Uniqueness

5-Oxaspiro[3.4]octan-2-amine hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other spirocyclic compounds.

Properties

CAS No.

2728500-44-3

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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